molecular formula C13H11NO B11900503 4-Ethoxynaphthalene-1-carbonitrile CAS No. 62677-55-8

4-Ethoxynaphthalene-1-carbonitrile

Cat. No.: B11900503
CAS No.: 62677-55-8
M. Wt: 197.23 g/mol
InChI Key: ZJHYSAFNOZMGDG-UHFFFAOYSA-N
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Description

4-Ethoxynaphthalene-1-carbonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 4-position and a cyano group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxynaphthalene-1-carbonitrile typically involves the reaction of 4-ethoxynaphthalene with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

Scientific Research Applications

4-Ethoxynaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 4-Methoxynaphthalene-1-carbonitrile
  • 4-Butoxynaphthalene-1-carbonitrile
  • 4-Propoxynaphthalene-1-carbonitrile

Comparison: 4-Ethoxynaphthalene-1-carbonitrile is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

62677-55-8

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-ethoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C13H11NO/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8H,2H2,1H3

InChI Key

ZJHYSAFNOZMGDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C#N

Origin of Product

United States

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